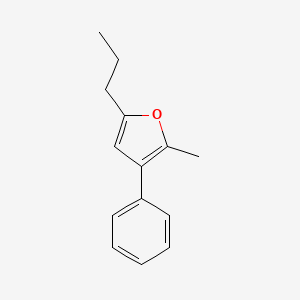
2-Methyl-3-phenyl-5-propylfuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenyl-5-propylfuran is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-5-propylfuran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furans, where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can efficiently form carbon-carbon bonds between aryl halides and organoboron compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
2-Methyl-3-phenyl-5-propylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
2-Methyl-3-phenyl-5-propylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
作用機序
The mechanism of action of 2-Methyl-3-phenyl-5-propylfuran depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary based on the compound’s structure and the context in which it is used.
類似化合物との比較
Similar Compounds
2-Methyl-3-phenylfuran: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
3-Phenyl-5-propylfuran: Lacks the methyl group, potentially altering its properties.
2-Methyl-5-propylfuran: Lacks the phenyl group, which can influence its interactions with other molecules.
Uniqueness
2-Methyl-3-phenyl-5-propylfuran’s combination of methyl, phenyl, and propyl substituents gives it a unique set of properties that distinguish it from other furans
特性
CAS番号 |
88928-41-0 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
2-methyl-3-phenyl-5-propylfuran |
InChI |
InChI=1S/C14H16O/c1-3-7-13-10-14(11(2)15-13)12-8-5-4-6-9-12/h4-6,8-10H,3,7H2,1-2H3 |
InChIキー |
ZBVRUYSZSAWETD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(O1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)
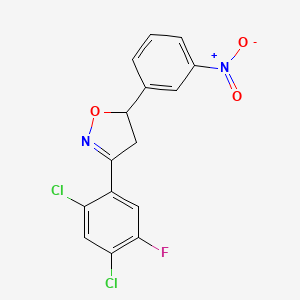
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
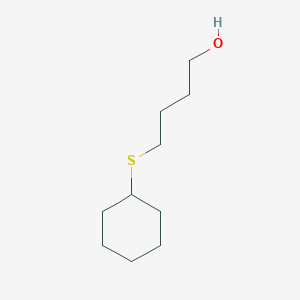
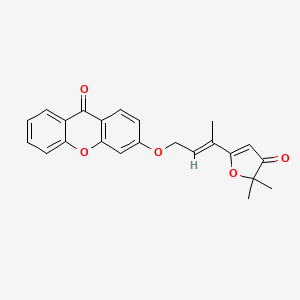
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
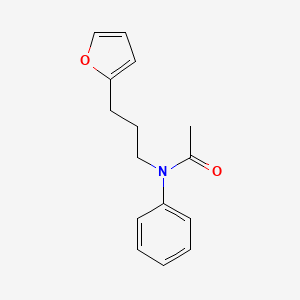
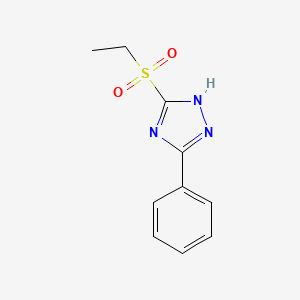
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)
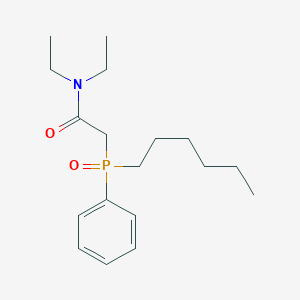
![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
